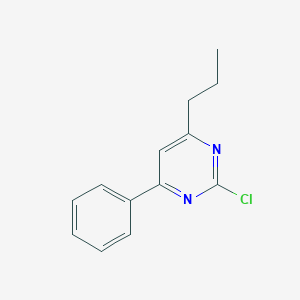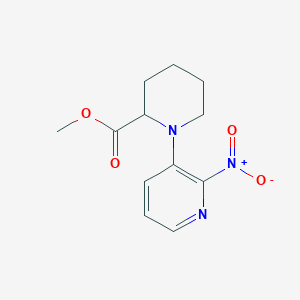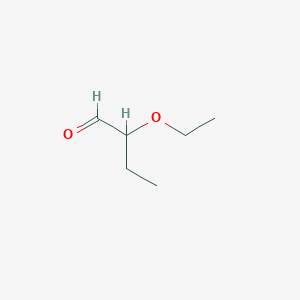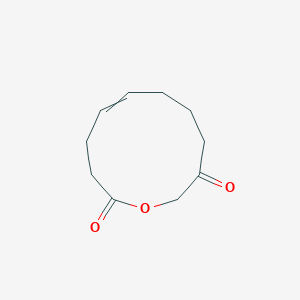![molecular formula C18H35NO2 B14398172 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-76-1](/img/structure/B14398172.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound that features a dioxolane ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves the formation of the dioxolane ring followed by its attachment to the pyrrolidine moiety. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction to attach the pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts like Lewis acids can be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at certain sites. The pyrrolidine moiety can interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Uniqueness: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to its specific combination of a dioxolane ring and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
89857-76-1 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-12-18(2)20-16-17(21-18)15-19-13-10-11-14-19/h17H,3-16H2,1-2H3 |
InChI Key |
OWQNVZLPLHQAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)





![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)

![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
